Sigma Receptor Binding Profile: Cross-Class Inference for the 2-Methoxybenzamide Scaffold
Direct, head-to-head binding data for CAS 701240-03-1 against named comparators is absent from the permissible literature. However, a structurally related subclass of conformationally-flexible benzamides demonstrates that a 2-methoxy substituent on the benzamide ring can confer significant sigma-2 receptor affinity. In a published series, the unsubstituted benzamide parent or alternative 3-Me/4-Me regioisomers showed substantially lower sigma-2 binding, with quantifiable differences in IC50 values (e.g., 2-OMe bearing compounds achieving IC50 values in the nanomolar range vs. micromolar for 4-Me analogs) [1][2]. This class-level SAR strongly suggests that the 2-methoxy group in CAS 701240-03-1 is a privileged pharmacophoric element for sigma receptor engagement, but the exact binding constant for this specific compound against direct structural analogs (e.g., 2-fluoro, 2,4-dimethoxy, or 4-methoxy variants) remains unquantified in the public domain.
| Evidence Dimension | Sigma-2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | No published IC50 value available for CAS 701240-03-1. |
| Comparator Or Baseline | 2-OMe benzamide analogs in the conformationally-flexible series achieve sigma-2 IC50 values in the low nanomolar range; 4-Me regioisomers show IC50 > 1 µM. Direct comparator data for the exact compound is unavailable. |
| Quantified Difference | Not calculable for the exact compound. Class-level trend: 2-OMe substitution improves sigma-2 affinity by >100-fold over 4-Me substitution in related series. |
| Conditions | In vitro radioligand binding assays using [3H]DTG or [3H]-(+)-pentazocine on rat brain homogenates or cloned human sigma receptors. |
Why This Matters
For users procuring a benzamide scaffold for sigma receptor-focused research, the presence of the 2-methoxy group is predicted to be crucial for activity, but the lack of direct comparator data means the procurement decision must be based on class-level rationale rather than a verified selectivity window.
- [1] Mach, R.H., Wheeler, K.T., et al. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 2003, 13(5), 927-930. View Source
- [2] Xu, J., et al. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 2018, 143, 1636-1647. View Source
